molecular formula C19H22N2O2 B268348 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide

N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide

Cat. No. B268348
M. Wt: 310.4 g/mol
InChI Key: TVOMUIZSCDAHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as Boc-protected benzamide, is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide, which is a common structure found in many biologically active compounds. Boc-protected benzamide is known for its ability to inhibit the activity of certain enzymes and receptors, making it an important tool in the study of biological systems.

Mechanism of Action

The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided benzamide involves the inhibition of enzyme activity through the formation of a covalent bond between the compound and the enzyme's active site. This prevents the enzyme from carrying out its normal function, leading to a decrease in biological activity.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in the regulation of mood and movement. It has also been shown to decrease the activity of certain enzymes involved in the metabolism of drugs, leading to increased drug efficacy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors, allowing researchers to study specific biological processes. However, one limitation is that the compound may have off-target effects, leading to unintended consequences.

Future Directions

There are several possible future directions for the use of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided benzamide in scientific research. One area of interest is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of the role of enzymes and receptors in various biological processes, such as cell signaling and metabolism. Additionally, the use of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided benzamide in combination with other compounds may lead to the development of more effective treatments for a variety of diseases.

Synthesis Methods

The synthesis of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided benzamide involves the reaction of 2-methylbenzoic acid with tert-butylamine, followed by the addition of diisopropylcarbodiimide (DIC) and 4-nitrophenyl chloroformate (NPC). The resulting product is then treated with hydrochloric acid to remove the Boc protecting group, yielding the final product.

Scientific Research Applications

N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamided benzamide has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition studies, and receptor binding assays. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.

properties

Product Name

N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-(tert-butylcarbamoyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-13-7-5-6-8-16(13)18(23)20-15-11-9-14(10-12-15)17(22)21-19(2,3)4/h5-12H,1-4H3,(H,20,23)(H,21,22)

InChI Key

TVOMUIZSCDAHOG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C

Origin of Product

United States

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